molecular formula C22H21N3O2S B12009400 (5E)-5-[2-(pentyloxy)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5E)-5-[2-(pentyloxy)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12009400
M. Wt: 391.5 g/mol
InChI Key: NKSSGVPGYLADCB-XDJHFCHBSA-N
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Description

The compound (5E)-5-[2-(pentyloxy)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule belonging to the thiazolo[3,2-b][1,2,4]triazole family. This class of compounds is known for its diverse biological activities and potential applications in medicinal chemistry. The structure features a thiazole ring fused with a triazole ring, which is further substituted with a phenyl group and a pentyloxybenzylidene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[2-(pentyloxy)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves a multi-step process:

    Formation of the Thiazole Ring: The initial step involves the synthesis of the thiazole ring. This can be achieved by reacting α-bromoketones with thiourea under basic conditions to form the thiazole core.

    Formation of the Triazole Ring: The next step is the formation of the triazole ring. This is usually done by cyclization of hydrazine derivatives with carbon disulfide, followed by reaction with an appropriate alkylating agent.

    Coupling Reactions: The final step involves the coupling of the thiazole and triazole rings with the phenyl and pentyloxybenzylidene groups. This can be achieved through a series of condensation reactions, often using catalysts like palladium or copper to facilitate the coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pentyloxybenzylidene moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can occur at the carbonyl group of the thiazole ring. Sodium borohydride or lithium aluminum hydride are typical reducing agents used.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. Halogenation, nitration, and sulfonation are common types of substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-[2-(pentyloxy)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound has shown potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of various microorganisms makes it a candidate for the development of new antibiotics.

Medicine

In medicine, the compound is being investigated for its potential anti-cancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cells, making it a promising lead for anti-cancer drug development.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of (5E)-5-[2-(pentyloxy)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of microorganisms, leading to cell lysis. In anti-cancer applications, it induces apoptosis by activating caspase pathways and inhibiting key survival proteins.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-[2-(methoxy)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • (5E)-5-[2-(ethoxy)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Uniqueness

Compared to similar compounds, (5E)-5-[2-(pentyloxy)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one exhibits enhanced lipophilicity due to the pentyloxy group. This increases its ability to penetrate cell membranes, making it more effective in biological applications. Additionally, the presence of the pentyloxy group can influence the compound’s reactivity and stability, providing unique advantages in various chemical reactions.

Properties

Molecular Formula

C22H21N3O2S

Molecular Weight

391.5 g/mol

IUPAC Name

(5E)-5-[(2-pentoxyphenyl)methylidene]-2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C22H21N3O2S/c1-2-3-9-14-27-18-13-8-7-12-17(18)15-19-21(26)25-22(28-19)23-20(24-25)16-10-5-4-6-11-16/h4-8,10-13,15H,2-3,9,14H2,1H3/b19-15+

InChI Key

NKSSGVPGYLADCB-XDJHFCHBSA-N

Isomeric SMILES

CCCCCOC1=CC=CC=C1/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=CC=C4)S2

Canonical SMILES

CCCCCOC1=CC=CC=C1C=C2C(=O)N3C(=NC(=N3)C4=CC=CC=C4)S2

Origin of Product

United States

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